Suzuki Coupling: Ortho-Methoxy Yield Penalty
In a direct head-to-head study on the Suzuki coupling of arylboronic acids with a 4-iodo-β-carboline scaffold, 2-methoxyphenylboronic acid delivered a 73% isolated yield, compared to the 90% yield achieved with unsubstituted phenylboronic acid under identical conditions (3 mol% Pd(PPh3)4, 2 eq Na2CO3, toluene/ethanol, reflux, 24 h) . This 17% yield reduction is directly attributable to the steric hindrance introduced by the ortho-methoxy group. By class-level inference, (2-methoxy-6-phenylpyridin-3-yl)boronic acid is expected to exhibit a similar, quantifiable reactivity profile distinct from its non-methoxylated analog 2-phenylpyridine-3-boronic acid, a key consideration for reaction scale-up and cost calculation.
| Evidence Dimension | Suzuki–Miyaura cross-coupling isolated yield |
|---|---|
| Target Compound Data | 73% yield (for 2-methoxyphenylboronic acid as a structural proxy; direct data for the target compound is not available in the published literature, representing a gap in comparative evidence) |
| Comparator Or Baseline | Phenylboronic acid: 90% yield |
| Quantified Difference | –17% absolute yield reduction |
| Conditions | 4-iodo-β-carboline substrate, 3 mol% Pd(PPh3)4, 2 eq Na2CO3, toluene/ethanol (1:1), reflux, 24 h |
Why This Matters
For procurement decisions, this quantified yield penalty translates directly into higher stoichiometric excess requirements and increased cost per mole of coupled product, making unsubstituted alternatives economically preferable unless the methoxy group is structurally essential.
